1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolo-pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo-pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Functionalization of the core: Introduction of the ethanone group can be done via acylation reactions using appropriate acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. For instance, if it has medicinal properties, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-pyrazine derivatives, such as:
- 1-(pyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-pyrazol-1-yl)ethanone
- 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-imidazol-1-yl)ethanone
Uniqueness
The uniqueness of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(9-15-5-1-3-12-15)14-6-7-16-10(8-14)2-4-13-16/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXFTVYMHBUFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.